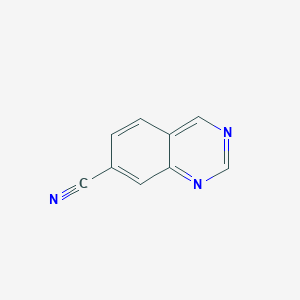

Quinazoline-7-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinazoline-7-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-4-7-1-2-8-5-11-6-12-9(8)3-7/h1-3,5-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOYGBDOUZKESFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Quinazoline-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-7-carbonitrile is a heterocyclic organic compound featuring a fused quinazoline ring system with a nitrile group at the 7-position. The quinazoline scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a carbonitrile moiety, a versatile functional group, offers potential for further chemical modifications and specific interactions with biological targets. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, reactivity, and stability, along with a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅N₃ | [2][3] |

| Molecular Weight | 155.16 g/mol | [2][3] |

| CAS Number | 1231761-04-8 | [3] |

| Appearance | Not explicitly reported, but quinazoline is a beige powder/solid. | [4] |

| Melting Point | Data not available for this compound. The parent quinazoline has a melting point of 45-48 °C. | [4] |

| Boiling Point | Data not available for this compound. The parent quinazoline has a boiling point of 243 °C. | [4] |

| Solubility | Data not available for this compound. The parent quinazoline is soluble in water. | [5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the parent quinazoline provides a reference for the expected chemical shifts of the protons on the quinazoline ring system.[6] The introduction of the electron-withdrawing nitrile group at the 7-position is expected to cause a downfield shift for the adjacent protons.

-

¹³C NMR: Similarly, the carbon NMR spectrum of quinazoline can be used to predict the chemical shifts for this compound.[7] The carbon of the nitrile group typically appears in the range of 110-125 ppm. The carbons in the aromatic rings will show characteristic shifts, with those closer to the nitrogen atoms and the nitrile group being influenced by their electronic effects.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

C≡N Stretch: A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹ for the nitrile group.[9]

-

Aromatic C-H Stretch: Bands in the region of 3000-3100 cm⁻¹.[10]

-

C=N and C=C Stretching: Multiple bands in the 1475-1635 cm⁻¹ region corresponding to the quinazoline ring system.[11]

-

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic protons would appear in the fingerprint region.[11]

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 155, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of HCN (m/z 27) from the nitrile group and fragmentation of the quinazoline ring.

Reactivity and Stability

The reactivity of this compound is governed by the chemical nature of both the quinazoline ring and the nitrile functional group.

Quinazoline Ring System

-

Stability: The quinazoline ring is generally stable in cold, dilute acidic and alkaline solutions. However, it is susceptible to hydrolysis upon boiling in these conditions.[4]

-

Electrophilic Substitution: The benzene portion of the quinazoline ring is more susceptible to electrophilic attack than the pyrimidine ring.

-

Nucleophilic Substitution: The pyrimidine ring, particularly at positions 2 and 4, is susceptible to nucleophilic attack, especially if substituted with a good leaving group like a halogen.

Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo a variety of transformations:

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions, typically requiring heat.[12] This would convert this compound into Quinazoline-7-carboxylic acid.

-

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH₄).

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, offering a route to synthesize more complex heterocyclic systems.

Experimental Protocols

Below is a generalized experimental workflow for a Niementowski-type synthesis that could potentially be adapted for the synthesis of a precursor to this compound.

Caption: Generalized workflow for the Niementowski Quinazoline Synthesis.

To specifically synthesize this compound, one would likely start with 2-amino-5-cyanobenzoic acid and react it with formamide or a similar reagent to construct the pyrimidine ring. Further modifications might be necessary to achieve the final product.

Logical Relationships in Quinazoline Chemistry

The following diagram illustrates the key chemical transformations and relationships of the quinazoline ring system, providing a conceptual map for potential synthetic strategies and derivatizations.

Caption: Key synthetic routes and reactions of the quinazoline core.

Conclusion

This compound represents a valuable scaffold for medicinal chemistry and drug development, combining the proven biological relevance of the quinazoline ring with the versatile reactivity of the nitrile group. While specific quantitative data for this compound is not extensively documented in publicly accessible literature, this guide provides a solid foundation of its expected chemical properties based on the well-established chemistry of its constituent moieties. Further experimental investigation is warranted to fully elucidate the specific characteristics and biological potential of this promising molecule. The provided generalized synthetic workflow offers a starting point for its preparation, enabling further research into its properties and applications.

References

- 1. researchgate.net [researchgate.net]

- 2. 1231761-04-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]

- 5. szabo-scandic.com [szabo-scandic.com]

- 6. Quinazoline(253-82-7) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Quinazoline-7-carbonitrile from Anthranilic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the multi-step synthesis of quinazoline-7-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, starting from readily available anthranilic acid derivatives. The synthesis is presented through two primary, reliable routes: the Sandmeyer reaction of a 7-aminoquinazoline intermediate and the palladium-catalyzed cyanation of a 7-bromoquinazoline intermediate. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and tabulated quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

I. Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, have made them a focal point in drug discovery and development. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules, where the nitrile group can be further elaborated into various functional groups.

This guide outlines two robust synthetic pathways to obtain this compound, starting from appropriately substituted anthranilic acids.

II. Recommended Synthetic Pathways

The direct synthesis of this compound from anthranilic acid is not feasible in a single step. Therefore, a multi-step approach is necessary. Below are two of the most effective and well-documented routes.

Route 1: Synthesis via a 7-Aminoquinazoline Intermediate and Sandmeyer Reaction

This pathway involves the initial construction of a 7-nitro-substituted quinazolinone, followed by reduction to the corresponding amine, and subsequent conversion to the nitrile via a Sandmeyer reaction.

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis via a 7-Bromoquinazoline Intermediate and Palladium-Catalyzed Cyanation

This alternative route begins with a bromo-substituted anthranilic acid, which is cyclized to form a 7-bromoquinazoline. The bromo group is then displaced by a nitrile group using a palladium catalyst.

Caption: Synthetic workflow for Route 2.

III. Detailed Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound via the two proposed routes.

Route 1: Experimental Protocol

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

This step follows the principles of the Niementowski quinazoline synthesis.[1][2]

-

Reaction: 2-Amino-4-nitrobenzoic acid is cyclized with formamide.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-4-nitrobenzoic acid (1.0 eq) and an excess of formamide (5-10 eq) is heated.

-

The reaction mixture is heated to 150-160 °C and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solid product is precipitated by the addition of water.

-

The precipitate is collected by filtration, washed with water, and dried to afford 7-nitroquinazolin-4(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

-

Step 2: Synthesis of 7-Aminoquinazolin-4(3H)-one

The nitro group is reduced to an amine, a common transformation in organic synthesis.[1]

-

Reaction: Reduction of the nitro group of 7-nitroquinazolin-4(3H)-one.

-

Procedure:

-

To a stirred suspension of 7-nitroquinazolin-4(3H)-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq).

-

Heat the mixture to reflux (around 80-90 °C).

-

To the refluxing mixture, add iron powder (5.0 eq) portion-wise over a period of 30 minutes.

-

Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

-

After completion, the hot reaction mixture is filtered through a pad of celite to remove the iron residues. The celite pad is washed with hot ethanol.

-

The filtrate is concentrated under reduced pressure, and the resulting solid is collected by filtration, washed with water, and dried to yield 7-aminoquinazolin-4(3H)-one.

-

Step 3: Synthesis of this compound-4(3H)-one (Sandmeyer Reaction)

The Sandmeyer reaction is a classic method for converting an aromatic amine to a nitrile.[3]

-

Reaction: Diazotization of the amino group followed by displacement with a cyanide group.

-

Procedure:

-

Prepare a solution of 7-aminoquinazolin-4(3H)-one (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M HCl). Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound-4(3H)-one.

-

Route 2: Experimental Protocol

Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

Similar to the first step of Route 1, this is a Niementowski-type cyclization.

-

Reaction: 2-Amino-4-bromobenzoic acid is cyclized with formamide.

-

Procedure:

-

Follow the procedure outlined in Route 1, Step 1, using 2-amino-4-bromobenzoic acid as the starting material.

-

The reaction will yield 7-bromoquinazolin-4(3H)-one, which can be purified by recrystallization.

-

Step 2: Synthesis of this compound-4(3H)-one (Palladium-Catalyzed Cyanation)

This method utilizes a palladium catalyst to couple the aryl bromide with a cyanide source.[4][5]

-

Reaction: Palladium-catalyzed displacement of the bromo group with a nitrile group.

-

Procedure:

-

In a reaction vessel, combine 7-bromoquinazolin-4(3H)-one (1.0 eq), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 eq) or potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5 eq), a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq), and a suitable solvent such as dimethylformamide (DMF) or dioxane.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give this compound-4(3H)-one.

-

IV. Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the key steps in the synthesis of this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

Table 1: Reaction Parameters for Route 1

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Amino-4-nitrobenzoic acid | Formamide | None | 150-160 | 2-4 | 70-85 |

| 2 | 7-Nitroquinazolin-4(3H)-one | Fe, NH₄Cl | Ethanol/Water | 80-90 | 2-3 | 75-90[1] |

| 3 | 7-Aminoquinazolin-4(3H)-one | NaNO₂, HCl, CuCN | Water | 0-60 | 2-3 | 50-70 |

Table 2: Reaction Parameters for Route 2

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | 2-Amino-4-bromobenzoic acid | Formamide | None | 150-160 | 2-4 | 70-85 |

| 2 | 7-Bromoquinazolin-4(3H)-one | Zn(CN)₂, Pd(PPh₃)₄ | DMF | 100-120 | 12-24 | 60-80 |

V. Characterization Data

-

¹H NMR: Aromatic protons on the quinazoline ring typically appear in the range of δ 7.0-9.0 ppm. The proton at position 2 of the quinazoline ring is often observed as a singlet at a downfield chemical shift.

-

¹³C NMR: Aromatic carbons will resonate in the region of δ 110-160 ppm. The nitrile carbon (C≡N) typically appears around δ 115-120 ppm. The carbonyl carbon of the quinazolinone ring is expected around δ 160-170 ppm.

-

IR Spectroscopy: A sharp absorption band corresponding to the C≡N stretch is expected around 2220-2240 cm⁻¹. The C=O stretch of the quinazolinone will appear in the range of 1650-1700 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound should be observed.

VI. Conclusion

This technical guide provides two detailed and reliable synthetic routes for the preparation of this compound from substituted anthranilic acid precursors. Both the Sandmeyer reaction and palladium-catalyzed cyanation pathways offer viable methods for introducing the key nitrile functionality. The choice of route may depend on the availability of starting materials, safety considerations (handling of cyanide reagents), and desired scale of the synthesis. The provided experimental protocols and tabulated data serve as a valuable resource for researchers in the fields of medicinal chemistry and organic synthesis, enabling the efficient production of this important heterocyclic intermediate.

References

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Quinazoline-7-carbonitrile and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-7-carbonitrile, identified by the CAS number 1231761-04-8, is a heterocyclic organic compound featuring a fused quinazoline ring system with a nitrile group at the 7th position. While detailed research on the standalone this compound molecule is limited in publicly available scientific literature, its core structure serves as a valuable scaffold in medicinal chemistry. This guide provides a comprehensive overview of the known physicochemical properties of this compound and focuses on the synthesis, biological activities, and therapeutic potential of its derivatives, which have been investigated as modulators of key signaling pathways implicated in cancer and immunology.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 1231761-04-8 | N/A |

| Molecular Formula | C₉H₅N₃ | N/A |

| Molecular Weight | 155.16 g/mol | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

Derivatives of this compound in Research

The this compound core has been chemically modified to generate a variety of derivatives with significant biological activities. These derivatives have primarily been explored as kinase inhibitors and immune modulators.

| Derivative Name | Investigated Target(s) | Reported Activity/Data |

| 4-((3-ethynylphenyl)amino)this compound | GAK, SLK, STK10 (Kinases) | Synthesis yield: 21%. Melting Point: 208-210 °C. ¹H NMR data available.[1][2] |

| (R)-2-amino-4-((1-hydroxyhexan-2-yl)amino)this compound | TLR7 and TLR8 Agonist | Synthesis from (R)-2-((2-amino-7-bromoquinazolin-4-yl)amino)hexan-1-ol and Zn(CN)₂ with a Pd(PPh₃)₄ catalyst.[3] |

| Various substituted quinazoline-7-carbonitriles | ERK5 (Kinase) | Listed as potential inhibitors for cancer therapy. |

| Various substituted quinazoline-7-carbonitriles | JAK (Janus Kinase) | Investigated as inhibitors of the JAK signaling pathway. |

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound derivatives are often proprietary or described within patent literature. However, general methodologies can be outlined based on the available information.

General Synthesis of 4-substituted-quinazoline-7-carbonitrile Derivatives

A common synthetic route to introduce diversity at the 4-position of the quinazoline ring involves a nucleophilic aromatic substitution reaction.

Workflow for Synthesis of 4-anilino-quinazoline-7-carbonitrile Derivatives

Figure 1. General workflow for the synthesis of 4-anilino-quinazoline-7-carbonitrile derivatives.

Kinase Inhibition Assay (General Protocol)

To determine the inhibitory activity of this compound derivatives against target kinases such as ERK5, JAK, GAK, SLK, and STK10, a common method is a biochemical assay that measures the phosphorylation of a substrate.

Experimental Workflow for Kinase Inhibition Assay

Figure 2. A generalized workflow for determining the in vitro kinase inhibitory activity of test compounds.

Toll-Like Receptor (TLR) Agonist Assay (General Protocol)

The ability of a compound to act as an agonist for TLR7 and/or TLR8 is typically assessed using a cell-based reporter assay.

Experimental Workflow for TLR Agonist Reporter Assay

Figure 3. A typical workflow for assessing the agonist activity of compounds on TLR7 or TLR8.

Signaling Pathways

Derivatives of this compound have been shown to target key signaling pathways involved in cell proliferation, survival, and immune responses.

ERK5 Signaling Pathway

The ERK5 (extracellular signal-regulated kinase 5) pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade. It plays a role in cell proliferation, survival, and differentiation.[2][4] Dysregulation of the ERK5 pathway has been implicated in various cancers.

Figure 4. Simplified ERK5 signaling pathway and the potential point of inhibition by this compound derivatives.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine and growth factor signaling, crucial for immune function, hematopoiesis, and cell growth.[5][6][7][8] Aberrant JAK-STAT signaling is a hallmark of many cancers and inflammatory diseases.

Figure 5. Overview of the JAK-STAT signaling pathway, a target for this compound derivatives.

TLR7/8 Signaling Pathway

Toll-like receptors 7 and 8 are intracellular sensors that recognize single-stranded RNA, primarily of viral origin, and trigger innate immune responses.[9][10][11][12][13] Agonists of TLR7/8 can stimulate potent anti-viral and anti-tumor immunity.

Figure 6. The TLR7/8 signaling cascade, which can be activated by certain this compound derivatives.

Conclusion

This compound is an important heterocyclic scaffold that has demonstrated significant potential in the development of novel therapeutics. While data on the parent compound remains scarce, its derivatives have been synthesized and identified as potent modulators of critical cellular signaling pathways, including the ERK5, JAK-STAT, and TLR7/8 pathways. These findings highlight the therapeutic promise of this chemical class for the treatment of cancers and immune-related disorders. Further research into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their structure-activity relationships and clinical potential. This guide serves as a foundational resource for researchers and drug development professionals interested in leveraging the this compound scaffold for the discovery of next-generation targeted therapies.

References

- 1. Frontiers | ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? [frontiersin.org]

- 2. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019166532A1 - 2,4-diaminoquinazoline derivatives and medical uses thereof - Google Patents [patents.google.com]

- 4. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Jak-Stat Signaling Pathway | Sino Biological [sinobiological.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation [pubmed.ncbi.nlm.nih.gov]

- 12. invivogen.com [invivogen.com]

- 13. Role of toll-like receptor 7/8 pathways in regulation of interferon response and inflammatory mediators during SARS-CoV2 infection and potential therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]

Quinazoline-7-carbonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of Quinazoline-7-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a core structure in numerous biologically active molecules, and the addition of a nitrile group at the 7-position offers a versatile chemical handle for further functionalization.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₉H₅N₃ | [1] |

| Molecular Weight | 155.16 g/mol | [1] |

| CAS Number | 1231761-04-8 | [1] |

Synthetic and Analytical Protocols

A generalized experimental workflow for the synthesis and characterization of a quinazoline derivative is presented below. This serves as a template that can be adapted for the specific synthesis of this compound.

References

Spectroscopic Profile of Quinazoline-7-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Quinazoline-7-carbonitrile (CAS No: 1231761-04-8, Molecular Formula: C₉H₅N₃). Due to the limited availability of direct experimental spectra for this specific compound, the data presented herein is a predictive analysis based on the known spectroscopic characteristics of quinazoline derivatives and aromatic nitriles. This guide is intended to support research, drug discovery, and quality control efforts by providing a foundational understanding of the compound's spectral properties.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.3 - 9.5 | s | - | H-2 |

| ~9.1 - 9.3 | s | - | H-4 |

| ~8.5 - 8.7 | d | ~1.5 - 2.0 | H-8 |

| ~8.2 - 8.4 | dd | ~8.5 - 9.0, ~1.5 - 2.0 | H-6 |

| ~7.9 - 8.1 | d | ~8.5 - 9.0 | H-5 |

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 162 | C-2 |

| ~155 - 157 | C-4 |

| ~150 - 152 | C-8a |

| ~135 - 137 | C-6 |

| ~130 - 132 | C-8 |

| ~128 - 130 | C-5 |

| ~125 - 127 | C-4a |

| ~118 - 120 | C-7 |

| ~115 - 117 | -C≡N |

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2230 - 2220 | Strong | -C≡N stretch (nitrile) |

| ~1620 - 1580 | Strong | C=N and C=C stretch (ring) |

| ~1570 - 1550 | Medium | C=C stretch (ring) |

| ~1500 - 1470 | Medium | C=C stretch (ring) |

| ~900 - 650 | Strong | C-H out-of-plane bend |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 155.053 | High | [M]⁺ (Molecular Ion) |

| 128.045 | Medium | [M - HCN]⁺ |

| 102.046 | Medium | [C₇H₄N]⁺ |

| 76.039 | Low | [C₆H₄]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for quinazoline derivatives, which can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

The number of scans can range from 16 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

A higher number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a direct insertion probe or gas chromatography (GC) inlet can be used. For non-volatile compounds, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI, ESI) and mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition (EI Mode):

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow from sample preparation to structural elucidation using NMR, IR, and Mass Spectrometry.

Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Quinazoline-7-carbonitrile and related quinazoline derivatives in common laboratory solvents. Due to a lack of specific quantitative solubility data for this compound in the public domain, this document focuses on the solubility of structurally related compounds and outlines the established experimental protocols for determining solubility. This information is intended to guide researchers in handling this compound and in designing and executing their own solubility studies.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a fused benzene and pyrimidine ring system, with a nitrile group substituted at the 7th position. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the solubility of such compounds is a critical first step in drug discovery and development, impacting formulation, bioavailability, and in vitro assay design. While the parent quinazoline is known to be soluble in water, the solubility of its derivatives can vary significantly based on their substitutions.

Quantitative Solubility Data

However, limited data exists for a complex derivative, providing an indication of its behavior in an aqueous buffer.

Table 1: Kinetic Solubility of a this compound Derivative in Aqueous Buffer

| Compound Name | Solvent/Medium | Last Soluble Concentration (µM) | First Insoluble Concentration (µM) |

| A this compound derivative (TAD-0058581) | pH 7.4 Phosphate Buffer | 41 | 60 |

This data suggests that the solubility of at least one complex derivative of this compound in a physiologically relevant aqueous buffer is in the micromolar range. It is important to note that solubility in organic solvents can differ significantly.

Studies on other quinazoline derivatives, such as pyrazolo quinazolines, have indicated that solubility is influenced by both the solvent and the temperature, with solubility generally increasing with temperature. For these derivatives, N,N-dimethylformamide (DMF) was found to be a solvent in which they exhibited greater solubility.

Experimental Protocols for Solubility Determination

A common and reliable method for determining the solubility of crystalline compounds like quinazoline derivatives is the gravimetric method. This method involves preparing a saturated solution of the compound in the solvent of interest at a specific temperature and then determining the concentration of the solute by evaporating the solvent and weighing the residue.

Gravimetric Method for Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

The quinazoline derivative to be tested

-

Selected laboratory solvents (e.g., water, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Vials or flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial or flask.

-

Equilibration: The mixture is agitated in a thermostatically controlled shaker or water bath at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, the solution is then centrifuged.

-

Sample Withdrawal: A known volume of the clear supernatant is carefully withdrawn using a pipette. To avoid any undissolved particles, the withdrawn sample may be passed through a syringe filter.

-

Solvent Evaporation: The accurately measured volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the solid residue is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a compound using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While specific solubility data for this compound in common laboratory solvents remains to be published, the information on related quinazoline derivatives and the established experimental protocols provided in this guide offer a solid foundation for researchers. It is recommended that solubility studies be conducted for this compound in the desired solvents to obtain precise quantitative data. The gravimetric method described herein is a robust and widely accepted technique for this purpose. Such data will be invaluable for its application in drug discovery and other scientific research.

A Technical Guide to the Discovery and History of Quinazoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of quinazoline compounds, a class of heterocyclic molecules of significant importance in medicinal chemistry. From their initial synthesis in the 19th century to their emergence as crucial scaffolds in modern drug discovery, this document details the key milestones, synthetic methodologies, and the evolution of our understanding of their biological activities. This guide includes detailed experimental protocols for seminal syntheses, a historical perspective on the discovery of naturally occurring quinazoline alkaloids, and an examination of the development of early quinazoline-based therapeutics. Quantitative data is presented in structured tables, and key historical and synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the subject.

Early Discovery and Synthesis of the Quinazoline Core

The history of quinazoline chemistry begins in the latter half of the 19th century. The first derivative of this heterocyclic system was synthesized by Peter Griess in 1869.[1][2] This pioneering work laid the foundation for future investigations into this versatile scaffold.

A significant advancement came in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[1][3] Their method involved the decarboxylation of the corresponding 2-carboxy derivative.[1][3] Shortly after, in 1903, Siegmund Gabriel developed a more efficient and satisfactory synthesis starting from o-nitrobenzylamine.[1][4] It was Widdege who ultimately proposed the name "quinazoline" for this new class of compounds.[1][2]

Key Foundational Syntheses

The early development of quinazoline chemistry was marked by the establishment of several key synthetic routes, which are still recognized for their historical importance.

Peter Griess's initial synthesis involved the reaction of cyanogen with anthranilic acid to produce 2-cyano-3,4-dihydro-4-oxoquinazoline.[1][2] This reaction was a landmark achievement, as it represented the first construction of the quinazoline ring system.

Experimental Protocol: Griess Synthesis

-

Reactants: Anthranilic acid and cyanogen gas.

-

Solvent: Typically a protic solvent like ethanol.

-

Procedure: Cyanogen gas is passed through a solution of anthranilic acid in the chosen solvent. The reaction mixture is then heated, leading to the cyclization and formation of the quinazoline derivative.

-

Work-up: The product, being sparingly soluble, would likely precipitate from the reaction mixture upon cooling and could be isolated by filtration.

This method provided the first route to the unsubstituted parent quinazoline.[1][3] The key step in this synthesis is the decarboxylation of a quinazoline-2-carboxylic acid derivative.[1]

Experimental Protocol: Bischler and Lang Synthesis (General Description)

-

Starting Material: Quinazoline-2-carboxylic acid.

-

Procedure: The starting material is heated, typically at or above its melting point. The heat induces the loss of carbon dioxide, yielding the parent quinazoline.

-

Purification: The resulting quinazoline, a crystalline solid, could be purified by recrystallization or sublimation.

Siegmund Gabriel's synthesis offered a more practical and higher-yielding route to quinazoline.[1][4] This multi-step process begins with the reduction of o-nitrobenzylamine.[4]

Experimental Protocol: Gabriel Synthesis

-

Step 1: Reduction of o-nitrobenzylamine: o-Nitrobenzylamine is reduced to 2-aminobenzylamine. Gabriel reportedly used hydrogen iodide and red phosphorus for this reduction.[4]

-

Step 2: Condensation with Formic Acid: The resulting 2-aminobenzylamine is then condensed with formic acid. This reaction forms a dihydroquinazoline intermediate.[4]

-

Step 3: Oxidation: The dihydroquinazoline intermediate is oxidized to yield the aromatic quinazoline.[4]

Another important early method, the Niementowski synthesis, involves the condensation of anthranilic acid with amides to form 4-oxo-3,4-dihydroquinazolines (also known as 4(3H)-quinazolinones).[5][6] This reaction is known for its simplicity, although it often requires high temperatures.[7]

Experimental Protocol: Niementowski Synthesis

-

Reactants: Anthranilic acid and an amide (e.g., formamide to yield the unsubstituted 4(3H)-quinazolinone).

-

Procedure: A mixture of anthranilic acid and the amide is heated, often to temperatures exceeding 120°C. The reaction proceeds via a cyclization-condensation mechanism.

-

Work-up: Upon cooling, the product typically crystallizes from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Naturally Occurring Quinazoline Alkaloids: The Discovery of Vasicine

The exploration of natural products has been a rich source of novel chemical structures with potent biological activities. In the realm of quinazolines, the discovery of the alkaloid vasicine (also known as peganine) from plant sources was a significant event.

Vasicine was first isolated from the Indian shrub Adhatoda vasica (now Justicia adhatoda) and the perennial herb Peganum harmala.[8] For centuries, extracts from Adhatoda vasica have been used in traditional Indian medicine as an expectorant and for treating respiratory ailments.[8] The isolation and characterization of vasicine provided a molecular basis for these traditional uses.

Isolation and Structure Elucidation of Vasicine

The isolation of vasicine typically involves an acid-base extraction of the plant material.[9][10] A general procedure is outlined below.

Experimental Protocol: Isolation of Vasicine

-

Extraction: Dried and powdered leaves of Adhatoda vasica are extracted with a polar solvent, such as ethanol.[10]

-

Acidification: The crude extract is then treated with a dilute acid (e.g., 2% sulfuric acid) to protonate the basic alkaloids, rendering them water-soluble.

-

Basification and Extraction: The acidic aqueous solution is then made basic with ammonia, which deprotonates the alkaloids, making them soluble in organic solvents. The vasicine is then extracted into an immiscible organic solvent like chloroform.[10]

-

Purification: The crude vasicine in the organic extract is further purified, often by column chromatography over silica gel.[10]

The structure of vasicine was elucidated through classical chemical degradation studies and later confirmed by spectroscopic methods.

Early Pharmacological Investigations and the Dawn of Quinazoline-Based Drugs

The discovery of the biological activities of both synthetic and naturally derived quinazolines spurred further research into their therapeutic potential.

Biological Activity of Vasicine

Early pharmacological studies on vasicine revealed its significant bronchodilatory and respiratory stimulant properties, providing a scientific rationale for its traditional use in treating asthma and bronchitis.[8][11] Vasicine has been shown to have a cardiac-depressant effect, while its oxidized metabolite, vasicinone, is a weak cardiac stimulant.[11] A combination of the two can normalize this effect.[11] Vasicine has also been reported to have uterine stimulant effects.[8]

Early Synthetic Quinazolines in Drug Discovery

The versatility of the quinazoline scaffold and the ability to readily synthesize a wide range of derivatives led to its exploration in various therapeutic areas. One of the early and most significant applications of synthetic quinazolines was in the development of antihypertensive agents.

A notable example is the development of prazosin . Prazosin was one of the first α1-adrenergic receptor antagonists, and its discovery marked a significant advancement in the treatment of hypertension.[12] The development of prazosin demonstrated the potential of the quinazoline core as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[6][12]

Quantitative Data Summary

The following table summarizes some of the reported biological activities of vasicine. It is important to note that early quantitative data for the first synthetic quinazolines is not widely available in modern databases.

| Compound | Biological Activity | Assay | IC50 / Potency | Reference(s) |

| Vasicinone | Antiproliferative | A549 lung carcinoma cells | Significant decrease in cell viability at 10-70 µM | [13] |

| Vasicinone | Antioxidant | DPPH radical scavenging | Max inhibition at 70 µM | [13] |

| Vasicinone | Antioxidant | Hydroxyl radical scavenging | Max inhibition at 70 µM | [13] |

Conclusion

The journey of quinazoline compounds, from their initial synthesis in the 19th century to their current status as a cornerstone of medicinal chemistry, is a testament to the enduring value of fundamental chemical research. The early synthetic work of pioneers like Griess, Bischler, Lang, Gabriel, and Niementowski provided the chemical tools to explore this versatile scaffold. Concurrently, the investigation of natural products led to the discovery of potent bioactive molecules like vasicine, validating traditional medicinal practices and providing new leads for drug development. The subsequent development of synthetic quinazoline-based drugs, such as prazosin, has had a profound impact on the treatment of major diseases. For researchers, scientists, and drug development professionals, the history of quinazoline compounds offers valuable lessons in the interplay between synthesis, natural product chemistry, and pharmacology in the ongoing quest for new and improved therapeutics. The quinazoline core continues to be a fertile ground for the discovery of novel drugs targeting a wide array of diseases.[3][6][14]

References

- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Niementowski Quinazoline Synthesis [drugfuture.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niementowski Quinoline Synthesis [drugfuture.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vasicinone - Wikipedia [en.wikipedia.org]

- 12. Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Quinazoline Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and therapeutic relevance. Its unique structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This has rendered the quinazoline core a "privileged structure" in drug design, with several derivatives gaining FDA approval, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the biological significance of the quinazoline core, with a focus on its role in targeted cancer therapy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Pharmacological Significance and Therapeutic Applications

The quinazoline nucleus is the foundational structure for a multitude of biologically active compounds. While its therapeutic potential spans various domains including anti-inflammatory, anticonvulsant, antibacterial, and antiviral applications, its most profound impact has been in the development of targeted anti-cancer agents.[1][2]

FDA-Approved Quinazoline-Based Drugs

The clinical success of quinazoline derivatives is underscored by the number of FDA-approved drugs that feature this core structure. These agents primarily function as potent and selective inhibitors of protein tyrosine kinases, which are critical mediators of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[1][3]

| Drug Name | Brand Name | Primary Target(s) | Initial FDA Approval Date | Indication |

| Gefitinib | Iressa® | EGFR | May 5, 2003[1] | Non-Small Cell Lung Cancer (NSCLC) |

| Erlotinib | Tarceva® | EGFR | November 18, 2004[4] | NSCLC, Pancreatic Cancer |

| Lapatinib | Tykerb® | EGFR, HER2 | March 13, 2007[2] | HER2-positive Breast Cancer |

| Afatinib | Gilotrif® | EGFR, HER2 | July 12, 2013[5] | NSCLC |

Notably, the initial approval of Gefitinib was for third-line treatment of NSCLC. It was later approved in 2015 for the first-line treatment of patients with metastatic NSCLC whose tumors have specific EGFR mutations.[6][7]

Mechanism of Action: Targeting Tyrosine Kinases

The majority of anticancer quinazoline derivatives exert their therapeutic effect by inhibiting receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and tumor growth.

Quinazoline-based inhibitors are designed to compete with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of these receptors. By occupying the ATP-binding pocket, they prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades.[8] Some second-generation inhibitors, such as afatinib, form a covalent bond with a specific cysteine residue in the kinase domain, leading to irreversible inhibition.[9]

Key Signaling Pathways Targeted by Quinazoline Inhibitors

The inhibition of EGFR and HER2 by quinazoline derivatives disrupts critical signaling pathways that drive tumorigenesis. The two major downstream pathways affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

The EGFR Signaling Pathway

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues. This creates docking sites for adaptor proteins like Grb2 and Shc, which in turn activate the Ras/Raf/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration.

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

The HER2 Signaling Pathway

HER2 does not have a known direct ligand. It is activated through heterodimerization with other ligand-bound ErbB family members, such as EGFR or HER3. The activated HER2-containing heterodimer is a potent activator of the PI3K/Akt pathway, strongly promoting cell survival and proliferation.[10]

Caption: HER2 signaling pathway and its inhibition by quinazoline-based drugs.

Quantitative Analysis of Quinazoline Inhibitors

The potency of quinazoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme or the viability of a cell line by 50%.

In Vitro Kinase Inhibition

| Compound | Target Kinase | IC50 (nM) | Reference |

| Gefitinib | EGFR | 26 - 37 | [11] |

| Erlotinib | EGFR | ~2 | [4] |

| Lapatinib | EGFR | 3 - 10.8 | [1][12] |

| HER2 | 9.2 - 13 | [1][12] | |

| Afatinib | EGFR (L858R/T790M) | 9 - 10 | [13] |

| Compound 6d | EGFR | 69 | [14] |

| Compound 8b | EGFR | 1.37 | [3] |

| Compound 8 | EGFR (wt) | 0.8 | [15] |

| EGFR (T790M/L858R) | 2.7 | [15] | |

| Compound 4 | EGFR (L858R/T790M) | 8.4 | [15] |

| Compound 13 | EGFR (wt) | 5.06 | [15] |

Cell-Based Proliferation/Viability Assays

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Gefitinib | A549 | Lung Carcinoma | 17.9 | [16] |

| Erlotinib | A549 | Lung Carcinoma | ~10 | [16] |

| Lapatinib | BT-474 | Breast Cancer | 0.046 | [17] |

| SK-BR-3 | Breast Cancer | 0.079 | [17] | |

| Compound 3o | A549 | Lung Carcinoma | 4.26 | [16] |

| HCT116 | Colon Carcinoma | 3.92 | [16] | |

| MCF-7 | Breast Cancer | 0.14 | [16] | |

| Compound 6d | NCI-H460 | Lung Cancer | 0.789 | [14] |

| QZ-5 | A549 | Lung Carcinoma | 1.6 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of quinazoline inhibitors.

Synthesis of Quinazoline Derivatives

A general and widely used method for the synthesis of 4-anilinoquinazoline derivatives involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline.

Caption: General synthetic workflow for 4-anilinoquinazoline derivatives.

Detailed Protocol for the Synthesis of Gefitinib (Illustrative Example):

The synthesis of Gefitinib can be achieved through a multi-step process, a common route for which is outlined below.[18][19][20]

-

Step 1: Cyclization: A substituted anthranilic acid derivative is reacted with formamide at elevated temperatures (e.g., 120-130 °C) to yield the corresponding quinazolin-4(3H)-one.

-

Step 2: Chlorination: The quinazolin-4(3H)-one is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce the 4-chloroquinazoline intermediate. The reaction is typically carried out under reflux.

-

Step 3: Nucleophilic Aromatic Substitution: The 4-chloroquinazoline intermediate is reacted with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol or acetonitrile. The reaction mixture is heated under reflux to facilitate the nucleophilic substitution of the chlorine atom, yielding Gefitinib.

-

Purification: The final product is typically purified by recrystallization from a suitable solvent or by column chromatography.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Compound Incubation: Add the quinazoline inhibitor (at various concentrations) and the purified kinase (e.g., recombinant EGFR or HER2) to the wells of a microtiter plate and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiation of Kinase Reaction: Initiate the reaction by adding a mixture of the substrate (e.g., a synthetic peptide like poly(Glu, Tyr)) and [γ-³³P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose paper) which binds the phosphorylated substrate.

-

Washing: Wash the filter membrane extensively to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][21][22]

-

Cell Seeding: Seed cancer cells (e.g., A549, SK-BR-3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blotting for Phospho-Protein Analysis

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway, providing direct evidence of kinase inhibition.

-

Cell Lysis: Treat cells with the quinazoline inhibitor for a specified time, then lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.

Conclusion

The quinazoline core continues to be a highly valuable scaffold in the design and development of novel therapeutics. Its proven success in targeting key oncogenic drivers like EGFR and HER2 has established it as a mainstay in cancer chemotherapy. The ability to readily modify the quinazoline structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, offering a promising avenue for overcoming drug resistance and developing next-generation targeted therapies. The experimental protocols and pathway visualizations provided in this guide serve as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA drug approval summary: lapatinib in combination with capecitabine for previously treated metastatic breast cancer that overexpresses HER-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA drug approval summary: erlotinib (Tarceva) tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. FDA Approval of Gefitinib for the Treatment of Patients with Metastatic EGFR Mutation-Positive Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. U.S. Food and Drug Administration Approval Summary: Erlotinib for the First-Line Treatment of Metastatic Non-Small Cell Lung Cancer With Epidermal Growth Factor Receptor Exon 19 Deletions or Exon 21 (L858R) Substitution Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FDA broadens afatinib indication to previously untreated, metastatic NSCLC with other non-resistant EGFR mutations | FDA [fda.gov]

- 13. TARGETED THERAPIES: Afatinib—new therapy option for EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Erlotinib - FDA Drug Approval Details [trial.medpath.com]

- 17. newdrugapprovals.org [newdrugapprovals.org]

- 18. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. newdrugapprovals.org [newdrugapprovals.org]

- 20. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Potential Research Areas for Novel Quinazoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse range of derivatives with potent and selective biological effects. This technical guide provides an in-depth overview of promising research areas for the development of novel quinazoline derivatives, focusing on oncology, antimicrobial chemotherapy, and neurodegenerative diseases. The content herein is intended to equip researchers, scientists, and drug development professionals with the necessary information to identify novel research directions and design innovative therapeutic agents.

Oncology: Targeting Key Signaling Pathways

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds already approved for clinical use. A primary mechanism of their antitumor activity is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[1] Overexpression or mutation of EGFR is a common feature in various cancers, making it a prime target for anticancer drug development. Several 4-anilinoquinazoline derivatives have been developed as EGFR inhibitors.[1]

Experimental Workflow for Screening EGFR Inhibitors

Caption: Workflow for discovery of novel quinazoline-based EGFR inhibitors.

PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[1][2] Developing quinazoline-based inhibitors that target key components of this pathway represents a promising therapeutic strategy.

PI3K/Akt/mTOR Signaling Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway in cancer.[1][2]

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected novel quinazoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Compound 18 | MGC-803 (Gastric) | Not Specified | 0.85 | [3] |

| MCF-7 (Breast) | Not Specified | 2.13 | [3] | |

| PC-9 (Lung) | Not Specified | 3.45 | [3] | |

| A549 (Lung) | Not Specified | 4.67 | [3] | |

| H1975 (Lung) | Not Specified | 2.91 | [3] | |

| Compound 9 | MGC-803 (Gastric) | Not Specified | 1.89 | [3] |

| Compound 22a | MDA-MB-231 (Breast) | EGFR | 3.21 | |

| HT-29 (Colon) | EGFR | 7.23 | ||

| Compound 5k | A549 (Lung) | EGFR | 6.04 | |

| PC-3 (Prostate) | EGFR | 8.92 | ||

| SMMC-7721 (Liver) | EGFR | 7.53 |

Antimicrobial Chemotherapy

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Quinazoline derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of pathogens.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

Key structural features that influence the antimicrobial potency of quinazoline derivatives include:

-

Substitution at position 2: Introduction of various substituted phenyl or heterocyclic rings can enhance activity.

-

Substitution at position 3: The nature of the substituent at this position significantly impacts the antimicrobial spectrum.

-

Halogenation: The presence of halogen atoms, particularly at positions 6 and 8, often improves activity.

Quantitative Data for Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected novel quinazoline derivatives against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 8ga | E. coli | 4-8 | A. niger | 8-16 | [4] |

| P. putida | 4-8 | C. albicans | 8-16 | [4] | |

| S. typhi | 4-8 | [4] | |||

| B. subtilis | 4-8 | [4] | |||

| S. aureus | 4-8 | [4] | |||

| 8gc | E. coli | 4-8 | A. niger | 8-16 | [4] |

| P. putida | 4-8 | C. albicans | 8-16 | [4] | |

| S. typhi | 4-8 | [4] | |||

| B. subtilis | 4-8 | [4] | |||

| S. aureus | 4-8 | [4] | |||

| 8gd | E. coli | 4-8 | A. niger | 8-16 | [4] |

| P. putida | 4-8 | C. albicans | 8-16 | [4] | |

| S. typhi | 4-8 | [4] | |||

| B. subtilis | 4-8 | [4] | |||

| S. aureus | 4-8 | [4] |

Neurodegenerative Diseases: A Multi-Target Approach

The complex pathology of neurodegenerative disorders like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. Quinazoline derivatives are promising candidates due to their ability to modulate multiple targets involved in AD pathogenesis, including cholinesterases, β-amyloid (Aβ) aggregation, and glycogen synthase kinase-3β (GSK-3β).[5][6][7][8]

Multi-Target Strategy for Alzheimer's Disease

Caption: Multi-target approach of quinazoline derivatives for Alzheimer's disease.

Quantitative Data for Neuroprotective Activity

The following table summarizes the in vitro inhibitory activity of selected novel quinazoline derivatives against key targets in Alzheimer's disease.

| Compound ID | Target | IC50 | Reference |

| AV-1 | Acetylcholinesterase (AChE) | 0.212 ± 0.011 µM | [5] |

| Butyrylcholinesterase (BuChE) | 0.875 ± 0.041 µM | [5] | |

| β-secretase (BACE-1) | 0.315 ± 0.014 µM | [5] | |

| AV-2 | Acetylcholinesterase (AChE) | 0.193 ± 0.009 µM | [5] |

| Butyrylcholinesterase (BuChE) | 0.764 ± 0.035 µM | [5] | |

| β-secretase (BACE-1) | 0.254 ± 0.011 µM | [5] | |

| AV-3 | Acetylcholinesterase (AChE) | 0.341 ± 0.015 µM | [5] |

| Butyrylcholinesterase (BuChE) | 1.02 ± 0.048 µM | [5] | |

| β-secretase (BACE-1) | 0.421 ± 0.019 µM | [5] | |

| 7c | Glycogen Synthase Kinase-3β (GSK-3β) | 4.68 ± 0.59 nM | |

| 7e | Glycogen Synthase Kinase-3β (GSK-3β) | 6.12 ± 0.74 nM | |

| 7f | Glycogen Synthase Kinase-3β (GSK-3β) | 8.27 ± 0.60 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones

This procedure describes a general method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones starting from anthranilic acid.

-

Step 1: Synthesis of N-acyl anthranilic acid: To a solution of anthranilic acid in a suitable solvent (e.g., pyridine or dioxane), add the corresponding acyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for the specified time. After completion, pour the mixture into ice-water and collect the precipitated product by filtration.

-

Step 2: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one: Reflux the N-acyl anthranilic acid with acetic anhydride for several hours. Cool the reaction mixture and pour it into ice-water to precipitate the benzoxazinone derivative. Filter and dry the product.

-

Step 3: Synthesis of 2,3-disubstituted-4(3H)-quinazolinone: A mixture of the 2-substituted-4H-3,1-benzoxazin-4-one and a primary amine in a high-boiling solvent (e.g., glacial acetic acid or ethanol) is refluxed for several hours. After cooling, the product is isolated by filtration or extraction.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][4][9][10]

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4][9]

-

Compound Treatment: Treat the cells with various concentrations of the test quinazoline derivatives and incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14]

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard.[11]

-

Serial Dilution of Compounds: Perform a two-fold serial dilution of the quinazoline derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.[15][16][17][18][19]

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a solution of acetylthiocholine iodide (ATCI), and a solution of the test compound.

-

Assay Procedure: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution. Add the AChE enzyme solution to initiate the reaction, followed by the addition of the substrate ATCI.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Data Analysis: The rate of the reaction is proportional to the enzyme activity. Calculate the percentage of inhibition caused by the test compound and determine the IC50 value.

References

- 1. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. researchhub.com [researchhub.com]

- 5. Design, Synthesis, and Biological Investigation of Quinazoline Derivatives as Multitargeting Therapeutics in Alzheimer's Disease Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]